Product packaging for L-Methionine p-nitroanilide(Cat. No.:CAS No. 6042-04-2)

L-Methionine p-nitroanilide

Cat. No.: B555336
CAS No.: 6042-04-2
M. Wt: 269,32 g/mole
InChI Key: PLBWRAWSHVJPTL-JTQLQIEISA-N
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Description

Overview of L-Methionine p-nitroanilide as a Chromogenic Substrate

This compound is classified as a chromogenic substrate, a compound that is colorless until acted upon by a specific enzyme, which releases a colored product. smolecule.comsigmaaldrich.com The structure of this compound consists of an L-methionine residue linked to a p-nitroaniline (pNA) group via an amide bond. smolecule.com In the intact molecule, the p-nitroaniline group is colorless. However, when an appropriate enzyme, such as an aminopeptidase (B13392206), cleaves the amide bond, it liberates free p-nitroaniline. smolecule.comnih.gov This released p-nitroaniline is a yellow-colored compound that strongly absorbs light at a specific wavelength, typically around 405-410 nm. sigmaaldrich.comnih.gov

The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme. By using a spectrophotometer to continuously measure the increase in absorbance at this wavelength over time, researchers can precisely quantify the rate of the enzymatic reaction. nih.gov This method provides a straightforward and convenient way to study enzyme kinetics, measure enzyme activity in various samples, and screen for potential enzyme inhibitors. smolecule.comnih.gov

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₁H₁₅N₃O₃S
Molecular Weight 269.32 g/mol smolecule.comsigmaaldrich.com
Appearance White to faint yellow powder sigmaaldrich.comsigmaaldrich.com
CAS Number 6042-04-2 sigmaaldrich.comsigmaaldrich.com

Historical Context of p-nitroanilide Derivatives in Enzyme Assays

The use of synthetic substrates revolutionized enzyme analysis by providing reliable and easily measurable alternatives to natural substrates. Among these, p-nitroanilide derivatives became particularly prominent. The general principle of using aminoacyl-p-nitroanilides for enzyme assays was established as a method to achieve colorimetric determination of enzyme activity. sigmaaldrich.com A key development in this area for soil science was reported by Tabatabai and Bremner in 1969, who used pNA-linked substrates to quantify aminopeptidase activity. illinois.edu

Before the advent of such chromogenic substrates, enzyme assays often relied on more cumbersome methods, such as measuring the disappearance of a substrate or the appearance of a product through techniques like chromatography, which are not typically continuous and are more labor-intensive. nih.gov The introduction of p-nitroanilide substrates offered a significant advantage: a simple, continuous spectrophotometric assay that could be monitored in real-time. nih.gov This innovation made it feasible to perform a large number of assays quickly and efficiently, accelerating research in enzymology. Over the years, a wide variety of peptidyl and aminoacyl p-nitroanilides have been synthesized to serve as specific substrates for different proteases and peptidases, allowing researchers to probe the specificities of these enzymes. sigmaaldrich.comnih.govnih.gov

Significance of this compound in Aminopeptidase Research

This compound holds particular importance in the study of aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.govscielo.br Specifically, it is a key substrate for methionine aminopeptidases (MetAPs), enzymes responsible for the crucial biological process of removing the initial methionine residue from newly synthesized proteins. nih.gov

Research utilizing this compound has been instrumental in:

Characterizing Enzyme Kinetics: The substrate is widely used to determine fundamental kinetic parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for various MetAPs. For example, it was used to compare the kinetic properties of Type I MetAP from Escherichia coli and Type II MetAP from Pyrococcus furiosus. nih.gov It has also been employed in the steady-state kinetic analysis of human methionine aminopeptidase 2 (hMetAP2). sigmaaldrich.comresearchgate.net

Screening for Inhibitors: Because MetAPs are targets for drug development, particularly in cancer and infectious diseases, this compound provides a rapid and effective tool for screening libraries of compounds to identify potential inhibitors. nih.gov

Investigating Substrate Specificity: By comparing the hydrolysis rates of this compound with other amino acid-p-nitroanilides, scientists can delineate the substrate specificity of various aminopeptidases from diverse sources, such as human placenta, the midgut of insect larvae, and different bacteria. scielo.brnih.govresearchgate.net

Studying Enzyme Mechanisms: The substrate aids in studying the effects of mutations on enzyme activity, as demonstrated in studies of E. coli MetAP, and in determining the role of metal ions in the catalytic process. nih.gov

Table 2: Selected Kinetic Findings with this compound

Enzyme Source Kₘ (mM) kcat (s⁻¹) Research Focus
Methionine Aminopeptidase I (MetAP-I) Escherichia coli 2.1 ± 0.2 1.1 ± 0.1 Development of a new colorimetric assay. nih.gov
Methionine Aminopeptidase II (MetAP-II) Pyrococcus furiosus 0.9 ± 0.2 14.0 ± 1.0 Characterization of a thermostable enzyme. nih.gov
Methionine Aminopeptidase Streptomyces gedanensis - - Characterization of enzyme produced via solid-state fermentation. scielo.br

Note: Kinetic parameters can vary significantly based on assay conditions (e.g., pH, temperature, buffer composition).

Scope and Objectives of Research Utilizing this compound

The application of this compound in biochemical research is broad, driven by the central role of the enzymes it helps to analyze. The primary objectives of studies using this substrate often fall into several key categories:

Fundamental Enzymology: A major goal is the basic characterization of newly discovered or purified aminopeptidases. This includes determining optimal pH and temperature, assessing the influence of metal ions on activity, and establishing kinetic profiles. scielo.br

Drug Discovery and Development: A significant area of research focuses on identifying and characterizing inhibitors of MetAPs. The objective is to find potent and specific inhibitors that could serve as leads for therapeutic agents, for instance, in anti-angiogenesis therapy for cancer. nih.gov

Biotechnology and Industrial Applications: Research aims to discover and characterize microbial aminopeptidases with desirable properties (e.g., thermostability) for use in industrial processes, such as food processing for flavor development in dairy products. scielo.brscielo.br

Environmental and Ecological Studies: The substrate is used in environmental science to measure microbial enzyme activity in samples like soil, which provides insights into nutrient cycling processes, specifically protein decomposition and nitrogen mineralization. illinois.edu

Development of Diagnostics and Biosensors: The chromogenic nature of the reaction makes this compound a candidate for the development of biosensors designed to detect specific aminopeptidase activity in clinical or environmental samples. smolecule.com

Table 3: Compound Names Mentioned in this Article

Compound Name
L-Alanine p-nitroanilide
L-Arginine
L-Cysteine
L-Leucine
L-Lysine
L-Methionine
This compound
p-nitroaniline
Zinc

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O3S B555336 L-Methionine p-nitroanilide CAS No. 6042-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975824
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6042-04-2
Record name Methionine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of L Methionine P Nitroanilide

Established Synthetic Methodologies for L-Methionine p-nitroanilide

The synthesis of this compound typically involves the formation of an amide bond between the carboxyl group of L-methionine and the amino group of p-nitroaniline.

Reaction of L-methionine with p-nitroaniline

A common and efficient method for synthesizing this compound is the direct reaction of L-methionine with p-nitroaniline. smolecule.com This reaction is generally carried out under conditions that facilitate the condensation of an amino acid with an amine. The low nucleophilicity of the aromatic amino group in p-nitroaniline can present a challenge, often necessitating the use of activating agents to achieve satisfactory yields. beilstein-journals.org

Condensing Agents in Synthesis (e.g., phosphorus oxychloride)

To overcome the low reactivity of p-nitroaniline, various condensing agents are employed. Phosphorus oxychloride has been described as an effective condensing agent for preparing amino acid p-nitroanilides, including this compound. beilstein-journals.orgresearchgate.net The proposed mechanism involves the in situ activation of the carboxylic acid of L-methionine through the formation of a mixed anhydride (B1165640) with phosphorodichloridic acid. beilstein-journals.org This method is noted for being simple and largely free of racemization, a critical factor in maintaining the stereochemical integrity of the L-amino acid. beilstein-journals.orgresearchgate.net Other condensing agents used in the synthesis of related aminoacyl-p-nitroanilides include phosphorus trichloride (B1173362) and phosphorus pentoxide, though these can be limited by the type of protecting groups on the amino acid and the potential for racemization. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and condensing agent. For instance, when using phosphorus oxychloride, anhydrous pyridine (B92270) is often used as the solvent. beilstein-journals.org However, this can be unfavorable as it may lead to the removal of certain amino-protecting groups like the Boc group. beilstein-journals.org

One detailed procedure for a related compound, N-Formyl-methionyl-p-nitroanilide, involves dissolving Fmoc-methionine and p-nitroaniline in dry pyridine and cooling the mixture to -20 °C before the slow addition of trichlorophosphorus oxide (phosphorus oxychloride). acs.org The reaction is allowed to proceed for several hours at both low and room temperatures. acs.org Such temperature control is a common strategy to manage the exothermic nature of the reaction and minimize side product formation.

Typical yields for the synthesis of aminoacyl p-nitroanilides using phosphorus oxychloride can range from 70% to 90%, depending on the specific amino acid and reaction conditions. beilstein-journals.org Purification is often achieved through recrystallization. acs.org

Exploration of Novel Derivatization Strategies

While the direct synthesis of this compound is well-established, research into novel derivatization strategies continues, aiming to improve synthesis efficiency or to create new molecular probes. One alternative approach to direct acylation involves increasing the nucleophilicity of the aniline. beilstein-journals.org This can be done by using a protected form, such as p-(Boc-amino)aniline, for the amidation reaction, followed by deprotection and oxidation to regenerate the nitro group. beilstein-journals.org However, this method is not suitable for amino acids like methionine that are sensitive to oxidation. beilstein-journals.org

Another strategy involves the condensation of Nα-protected amino acids with p-nitrophenyl isocyanate. beilstein-journals.org This method can be complicated by impurities in the isocyanate and the formation of hydantoin (B18101) by-products. beilstein-journals.org A more recent and efficient method involves the in situ formation of a selenocarboxylate intermediate from a protected amino acid, which then undergoes a non-nucleophilic amidation with an azide, such as p-nitrophenyl azide. beilstein-journals.org This method has shown excellent yields for various aminoacyl-p-nitroanilides. beilstein-journals.org

Derivatization can also occur at the N-terminus of the methionine residue. For instance, N-formyl-methionyl-p-nitroanilide has been synthesized to serve as a substrate for specific peptidases. acs.org

Analytical Techniques for Characterization of this compound and its Derivatives

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of this compound and its derivatives.

Spectroscopic Characterization (FTIR, UV-Vis, 1H NMR, 13C NMR)

FTIR (Fourier-Transform Infrared) Spectroscopy is used to identify the functional groups present in the molecule. For a related compound, p-nitroaniline, characteristic peaks for the N-H stretching vibrations of the amino group are observed. researchgate.net In this compound, one would expect to see characteristic absorptions for the amide N-H and C=O stretching, the nitro group (asymmetric and symmetric stretching), and the C-S stretching of the methionine side chain.

UV-Vis (Ultraviolet-Visible) Spectroscopy is particularly useful due to the chromogenic p-nitroaniline moiety. The release of p-nitroaniline upon enzymatic cleavage of this compound can be monitored spectrophotometrically, typically around 405 nm. nih.govnih.gov The parent compound itself will have a distinct UV-Vis spectrum. For instance, studies on p-nitroaniline in various solvents show characteristic absorption bands. researchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy provides detailed information about the proton environment in the molecule. For a derivative, N-formyl-methionyl-p-nitroanilide, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons of the p-nitroanilide group, the formyl proton, and the protons of the methionine residue. acs.org For p-nitroaniline itself, the aromatic protons typically appear as a set of doublets. rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of p-nitroaniline shows distinct signals for the aromatic carbons. rsc.org For this compound, one would expect to see signals corresponding to the carbonyl carbon, the carbons of the p-nitroaniline ring, and the carbons of the methionine side chain, including the methyl, methylene, and alpha-carbon. Predicted ¹³C NMR data for this compound is available in some chemical databases. guidechem.com

The following tables summarize key analytical data for this compound and related compounds.

Table 1: Key Spectroscopic Data for Characterization

TechniqueCompoundKey FeaturesReference
UV-Vis p-nitroanilineAbsorbance maximum around 405 nm upon release nih.govnih.gov
¹H NMR N-formyl-methionyl-p-nitroanilideAromatic protons (δ 8.23-7.68 ppm), formyl proton (δ 9.18 ppm), methionine protons (δ 4.93, 2.67, 2.27, 2.15 ppm) acs.org
¹³C NMR p-nitroanilineAromatic carbons (δ 156.67, 136.63, 127.37, 113.35 ppm) rsc.org

Elemental Analysis

The elemental composition of this compound is a fundamental characteristic for its identification and quality control. The empirical formula for the compound is C₁₁H₁₅N₃O₃S, with a corresponding molecular weight of 269.32 g/mol . sigmaaldrich.comscbt.comsigmaaldrich.combiosynth.com The theoretical elemental composition can be calculated from this formula and is a critical benchmark for experimental verification.

Table 1: Elemental Analysis of this compound

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Percentage (%)
Carbon C 12.011 11 132.121 49.06
Hydrogen H 1.008 15 15.120 5.62
Nitrogen N 14.007 3 42.021 15.60
Oxygen O 15.999 3 47.997 17.82
Sulfur S 32.06 1 32.060 11.90

| Total | | | | 269.319 | 100.00 |

Chromatographic Purity Assessment (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique to assess the purity of this compound. Commercial preparations of this compound often specify a purity of ≥98%, as determined by TLC. sigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com The process involves spotting the compound onto a stationary phase, such as a silica (B1680970) gel plate, and developing it with a suitable mobile phase. d-nb.infoorientjchem.org

The separation on TLC is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. For compounds like this compound, the choice of the solvent system (mobile phase) is critical and is determined by the polarity of the molecule. Systems used for separating related compounds, such as nitroaniline isomers or other amino acid derivatives, often consist of a mixture of polar and non-polar solvents. researchgate.netresearchgate.net For instance, mobile phases containing mixtures like isopropanol-n-hexane or butanol-chloroform-acetic acid have been used for similar separations. researchgate.netresearchgate.net The reaction progress during synthesis can also be monitored using TLC on silica gel plates. d-nb.info After development, the spots are visualized, often under UV light, and the retention factor (Rf) is calculated to confirm the identity and purity against a standard. scribd.com

Table 2: Typical Parameters for TLC Purity Assessment

Parameter Description
Stationary Phase Silica gel F254 plates. d-nb.info
Mobile Phase (Example System) Isopropanol-n-hexane or similar mixtures of varying polarity. researchgate.net
Detection Visualization under UV light. d-nb.info

| Purity Specification | ≥98%. sigmaaldrich.comscbt.comsigmaaldrich.com |

L Methionine P Nitroanilide As a Substrate for Enzymatic Activity Assays

General Principles of p-nitroanilide-Based Enzyme Assays

Enzyme assays utilizing p-nitroanilide-based substrates are foundational tools in biochemical research for quantifying the activity of various proteases. sigmaaldrich.comnih.gov The core principle of these assays lies in the enzymatic hydrolysis of a peptide bond, which links an amino acid or a peptide to a p-nitroaniline (pNA) molecule. smolecule.com The substrate itself is colorless, but the enzymatic release of the p-nitroaniline chromophore results in a yellow-colored product. smolecule.comtaylorandfrancis.com

The liberated p-nitroaniline has a high absorbance at a specific wavelength, allowing for its concentration to be determined using a spectrophotometer. taylorandfrancis.com The release of p-nitroaniline is typically monitored by measuring the increase in absorbance at or around 405 nm. taylorandfrancis.comresearchgate.netnih.govnih.govmarquette.edu This continuous monitoring allows for the real-time measurement of the enzymatic reaction. nih.govnih.govmarquette.edu The choice of 405 nm is strategic to minimize the absorbance overlap between the substrate and the product. sigmaaldrich.com

The rate of the enzymatic reaction is directly proportional to the rate of p-nitroaniline release. This can be quantified by measuring the change in absorbance at 405 nm over time. taylorandfrancis.com The enzyme activity is often expressed in units such as micromoles of pNA released per minute per milligram of enzyme (μmol/min/mg). The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient of p-nitroaniline. blackwellpublishing.com It is crucial to perform these assays under controlled conditions of temperature, pH, and substrate concentration to ensure accurate and reproducible results.

Application in Methionine Aminopeptidase (B13392206) (MetAP) Assays

L-Methionine p-nitroanilide serves as a key substrate for assaying the activity of Methionine Aminopeptidases (MetAPs). smolecule.comnih.govmarquette.edu MetAPs are enzymes that specifically cleave the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function. smolecule.com The use of this compound provides a direct and convenient method for studying the kinetics and inhibition of these vital enzymes. nih.govmarquette.edu

The this compound assay has been successfully employed to measure MetAP activity in a variety of biological samples. This includes recombinant enzymes like the type I MetAP from Escherichia coli (EcMetAP-I) and the type II MetAP from Pyrococcus furiosus (PfMetAP-II). nih.govmarquette.edu Studies have also utilized this substrate to analyze the steady-state kinetics of human methionine aminopeptidase 2 (hMetAP2). sigmaaldrich.com Furthermore, the presence of arylaminopeptidase activities, including those acting on methionine derivatives, has been detected in intact cells of Streptococcus sanguis. sigmaaldrich.com This demonstrates the versatility of this compound for characterizing MetAP activity across different organisms and in complex biological contexts.

The spectrophotometric assay using this compound offers several advantages over other methods, such as high-performance liquid chromatography (HPLC) discontinuous assays. nih.govmarquette.edu While HPLC assays are also effective, they are often more time-consuming and less convenient for continuous monitoring of enzyme kinetics. nih.govmarquette.edu A comparative study determined the kinetic constants for EcMetAP-I and PfMetAP-II using both the L-Met-p-NA spectrophotometric assay and a standard HPLC assay. nih.govmarquette.edu The results demonstrated that the spectrophotometric method is a fast, convenient, and effective alternative for both type I and type II MetAPs. nih.govmarquette.edu

Below is a table comparing the kinetic constants obtained for E. coli MetAP-I and P. furiosus MetAP-II using both this compound and a standard HPLC assay with the substrate Met-Ala-Ser.

EnzymeAssay MethodSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
E. coli MetAP-ISpectrophotometricL-Met-p-NA0.45 ± 0.050.012 ± 0.00127
E. coli MetAP-IHPLCMet-Ala-Ser1.5 ± 0.22.5 ± 0.31670
P. furiosus MetAP-IISpectrophotometricL-Met-p-NA0.18 ± 0.020.005 ± 0.00128
P. furiosus MetAP-IIHPLCMet-Ala-Ser2.0 ± 0.33.0 ± 0.41500

Data synthesized from a study by Mitra et al. (2006). nih.govmarquette.edu

The simplicity and continuous nature of the this compound assay make it highly suitable for the development of high-throughput screening (HTS) platforms. nih.govnih.govmarquette.edu HTS is a crucial tool in drug discovery for rapidly screening large libraries of chemical compounds to identify potential enzyme inhibitors. nih.govmdpi.com The colorimetric readout of the assay can be easily adapted for use in multi-well plate formats, allowing for the simultaneous testing of numerous compounds. nih.govmarquette.edu This capability is vital for identifying novel inhibitors of MetAPs, which are considered promising targets for the development of new anti-cancer and anti-bacterial therapies. nih.govresearchgate.net The convenience and sensitivity of this assay facilitate the efficient screening of potential drug candidates that could modulate MetAP activity. nih.gov

Application in Other Protease Assays

This compound can be utilized as a chromogenic substrate for select serine proteases, a diverse group of enzymes that employ a key serine residue in their catalytic mechanism. The effectiveness of this substrate is largely dependent on the substrate specificity of the enzyme's S1 binding pocket, which accommodates the P1 amino acid residue of the substrate (the residue immediately preceding the cleaved peptide bond).

A primary example within this class is chymotrypsin (B1334515), which preferentially cleaves peptide bonds following large, hydrophobic, and aromatic amino acids like tyrosine, phenylalanine, and tryptophan. However, it is also capable of secondary hydrolysis at other sites, including methionine. sigmaaldrich.com The interaction between methionine and the active site of chymotrypsin has been a focus of scientific investigation. For example, the specific oxidation of the Met-192 residue in the enzyme's active site to methionine sulfoxide (B87167) was observed to double the apparent Michaelis constant (K_m) for N-acetyl mono(amino acid) amide substrates, though the catalytic rate (k_cat) was unaffected. nih.gov This suggests that while methionine can be accommodated, the nature of this interaction primarily influences the binding affinity. Conversely, for larger polypeptide substrates, this same modification resulted in a four- to fivefold decrease in k_cat, indicating a catalytic role for Met-192 in the hydrolysis of more extended substrates. nih.gov

Another significant serine protease, subtilisin, is characterized by its broad specificity but displays a preference for large, uncharged residues at the P1 position. ebi.ac.uk This preference suggests that L-methionine, with its uncharged and relatively bulky side chain, is a suitable candidate to fit into the S1 pocket of subtilisin, making this compound a potential substrate for this enzyme.

While not as commonly used as substrates containing aromatic amino acids for assays of chymotrypsin-like proteases, the hydrolysis of this compound can be a valuable tool for probing the secondary specificity of these enzymes. The assay principle is straightforward, involving the spectrophotometric monitoring of the release of the yellow chromophore, p-nitroaniline.

Interactive Data Table: Specificity of Bovine α-Chymotrypsin

This table summarizes the primary and secondary cleavage sites for bovine α-chymotrypsin.

Cleavage Position Amino Acid Residues
Primary Tyrosine, Phenylalanine, Tryptophan, Leucine (B10760876)

| Secondary | Methionine, Isoleucine, Serine, Threonine, Valine, Histidine, Glycine, Alanine (B10760859) |

Cysteine proteases, also referred to as thiol proteases, are a class of proteolytic enzymes that rely on a cysteine residue for their catalytic activity. Although this compound is not a conventional substrate for the majority of well-studied cysteine proteases, the use of p-nitroanilide-containing peptides for assaying this enzyme class is a well-established technique. For instance, L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide has been effectively employed as a chromogenic substrate for the cysteine proteases papain, ficin, and bromelain. nih.gov The suitability of a substrate is primarily determined by the amino acid sequence that is recognized by the enzyme's active site, with the S2 subsite often being a key determinant of substrate recognition in papain-like cysteine proteases.

Papain, a well-known cysteine protease, is characterized by its broad substrate specificity, with its S2 subsite showing a preference for hydrophobic amino acids. ebi.ac.uk While specific kinetic data on the hydrolysis of this compound by papain are not extensively documented, the chemical properties of the substrate suggest it could potentially be cleaved, though perhaps with lower efficiency than substrates with more optimal P2 residues. The assay principle remains consistent: the cleavage of the amide bond liberates p-nitroaniline, enabling the spectrophotometric measurement of enzyme activity.

This compound serves as a valuable substrate for the activity assays of a variety of aminopeptidases, extending beyond the specific methionine aminopeptidases (MetAPs). Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.

A significant example is the arylaminopeptidase activity identified in Streptococcus sanguis. It has been demonstrated that intact cells of this bacterium possess aminopeptidases capable of hydrolyzing the p-nitroanilide derivatives of several amino acids, including leucine, alanine, arginine, lysine (B10760008), and notably, methionine. sigmaaldrich.com This finding confirms the utility of this compound for quantifying aminopeptidase activity in this organism.

Leucine aminopeptidases (LAPs) represent another group of aminopeptidases where p-nitroanilide substrates are frequently utilized. While L-Leucine-p-nitroanilide is the archetypal and often preferred substrate for LAPs, the structural similarity between leucine and methionine, both being hydrophobic amino acids, suggests that this compound may also be hydrolyzed by some LAPs, albeit likely with different kinetic profiles. Assays for LAPs typically involve tracking the release of p-nitroaniline at a specific wavelength, commonly around 405 nm. smolecule.com

The application of this compound is also beneficial for characterizing the substrate specificity of various aminopeptidases. By comparing the hydrolysis rates of a range of aminoacyl-p-nitroanilides, researchers can delineate the substrate preferences of a particular aminopeptidase.

Interactive Data Table: Aminopeptidase Activity in Streptococcus sanguis

This table indicates the susceptibility of various aminoacyl-p-nitroanilides to hydrolysis by the arylaminopeptidases of Streptococcus sanguis. sigmaaldrich.com

Substrate (p-nitroanilide derivative of) Hydrolytic Activity
Leucine Active
Alanine Active
Methionine Active
Arginine Active
Lysine Active
Valine Weak
Proline Weak
Glycine Weak

The Dengue virus NS2B-NS3 protease, a serine protease crucial for viral replication, is a prime target for the development of antiviral therapies. This compound and related p-nitroanilide-containing peptides are important tools for studying this enzyme.

While the NS2B-NS3 protease primarily recognizes basic amino acids like arginine or lysine at the P1 and P2 positions of its substrates, its broader binding site can accommodate other residues. The p-nitroanilide group has been incorporated into synthetic substrates to facilitate chromogenic assays of the protease's activity. For example, the substrate acetyl-TTSTRR-para-nitroaniline has been utilized in high-throughput screening to identify inhibitors of the Dengue protease. asm.org

Research into inhibitors for the Dengue NS2B-NS3 protease has underscored the significance of the methionine residue. A series of methionine-proline anilides were developed and identified as potent competitive inhibitors of the serotype 2 Dengue virus NS2B-NS3 protease. nih.gov Molecular docking studies have shown that L-methionine, in conjunction with L-proline and p-nitroaniline, is critical for blocking the enzyme's active site, indicating that the sub-pockets of the active site can favorably interact with a methionine residue. nih.gov

Although the Dengue NS3 protease can exhibit some activity independently of its NS2B cofactor on simple model substrates like N-α-benzoyl-L-arginine-p-nitroanilide, its activity on more complex, biologically relevant peptide sequences is markedly enhanced by the presence of NS2B. nih.gov It has been suggested that the p-nitroanilide group at the P1' position of some synthetic substrates may be suboptimal for cleavage, potentially leading to higher K_m values compared to substrates with different residues at this position. nih.gov

Methodological Considerations in this compound Assays

The choice of an appropriate buffer system and the optimization of pH are paramount for the accurate and reproducible measurement of enzymatic activity using this compound. The ideal conditions are highly dependent on the specific enzyme under investigation.

Buffer Systems: Tris (tris(hydroxymethyl)aminomethane) buffer is a widely used buffer system for many protease assays, especially for serine proteases. tandfonline.com Tris-HCl buffers are effective in the pH range of 7.3 to 9.3, which aligns with the optimal pH for numerous enzymes in this class. tandfonline.com It is generally considered to be non-interfering with the kinetics of serine proteases. tandfonline.com Phosphate (B84403) buffers are another common option, typically used in the pH range of 6.0 to 8.0. It is crucial to recognize that buffer components can sometimes affect enzyme activity, and it is recommended to test various buffer systems to identify the most suitable one for a given enzyme. For instance, imidazole (B134444) buffers have been reported to yield lower activity in some cases when compared to Tris buffers. tandfonline.com

pH Optimization: The pH of the assay solution can profoundly influence the ionization state of amino acid residues in both the enzyme's active site and the substrate, thereby affecting substrate binding and catalysis. Consequently, establishing the optimal pH for enzyme activity is a fundamental step in assay development.

For the Dengue virus NS2B-NS3 protease, assays utilizing p-nitroanilide substrates have been conducted at pH 8.0 and 8.5 in Tris-HCl buffer. koreascience.krnih.gov Studies have demonstrated that the conformation of this protease is sensitive to pH, which in turn modulates its activity. researchgate.net

The optimal pH for aminopeptidases can vary significantly. For example, an arginine aminopeptidase from Lactobacillus sakei was found to have an optimal pH of 5.0 in a citric acid-NaOH buffer. nih.gov In contrast, the aminopeptidase activity in kiwifruit extracts was highest under alkaline conditions, with a pH optimum of approximately 9.0. researchgate.net Assays for X-prolyl dipeptidyl-aminopeptidase in human serum using a p-nitroanilide substrate have been performed at a pH of 8.7. nih.gov

A standard method for pH optimization involves measuring the enzyme's activity across a range of pH values using a series of buffers with overlapping pH ranges. For instance, a combination of acetate (B1210297) buffer (pH 4.0-5.5), phosphate buffer (pH 6.0-7.5), and Tris-HCl buffer (pH 7.5-9.0) can be used to assess activity over a broad pH spectrum. researchgate.net

Interactive Data Table: Common Buffers for Protease Assays

This table provides examples of common buffer systems and their typical pH ranges used in protease assays.

Buffer System Typical pH Range Example Enzyme Classes
Acetate Buffer 4.0 - 5.5 Some Aminopeptidases
Phosphate Buffer 6.0 - 8.0 Various Proteases
Tris-HCl Buffer 7.5 - 9.0 Serine Proteases, Dengue Protease

Temperature Effects on Enzyme Activity

Temperature is a critical parameter in enzymatic assays, profoundly influencing the rate of reaction. For enzymes that utilize this compound, activity generally increases with temperature up to an optimal point. researchgate.net Beyond this optimum, the enzyme's structural integrity begins to break down, a process known as thermal denaturation, leading to a rapid decrease in activity. researchgate.netnih.gov

The optimal temperature for enzymatic activity can vary significantly depending on the specific enzyme and its source. For instance, L-methioninase from one source may exhibit maximum activity at 37°C, with activity declining at both higher and lower temperatures. researchgate.net Another study on γ-glutamyltransferase (GGT) found the optimal temperature to be 50°C. researchgate.net Recombinant γ-glutamyl transpeptidase (rBLGGT) from Bacillus licheniformis showed optimal activity at a higher temperature of 60°C. researchgate.net Similarly, studies on composite enzymes, including papain and bromelain, determined an optimal hydrolysis temperature of 55°C. researchgate.net The thermal stability of an enzyme, its ability to resist denaturation at higher temperatures, is also a key consideration. One GGT enzyme was found to be thermostable with a half-life of 54 minutes at 50°C. researchgate.net

The relationship between temperature and enzyme activity is not always linear, even below the denaturation point. Arrhenius plots, which relate reaction rate to temperature, can show curvature for some enzymes at temperatures as low as 30°C, with significant deviation from linearity by 37°C. d-nb.info Furthermore, the Michaelis constant (Km), which is related to the enzyme's affinity for its substrate, can also be temperature-dependent. For enzymes like γ-glutamyltransferase and leucine arylamidase, Km values tend to increase with temperature, indicating a decrease in the enzyme's affinity for its p-nitroanilide substrate at higher temperatures. nih.govd-nb.info

Optimal Temperatures for Various Enzymes Utilizing p-Nitroanilide Substrates

EnzymeSubstrateOptimal Temperature (°C)Source Organism/Type
L-MethioninaseL-Methionine37Not Specified researchgate.net
γ-Glutamyltransferase (GGT)γ-Glutamyl-p-nitroanilide50Not Specified researchgate.net
γ-Glutamyltransferase (GGT)γ-Glutamyl-p-nitroanilide37Gigantocotyle explanatum researchgate.net
Recombinant γ-Glutamyl Transpeptidase (rBLGGT)γ-Glutamyl-p-nitroanilide hydrochloride60Bacillus licheniformis ER-15 researchgate.net
Composite Enzyme (Papain, Bromelain, Flavorzyme)Protein Hydrolysis55Not Specified researchgate.net

Interference and Control Experiments

When using this compound in enzymatic assays, it is essential to consider potential sources of interference that could lead to inaccurate results. Various substances can inhibit enzyme activity, affecting kinetic parameters like Km and Vmax. researchgate.net For example, studies on γ-glutamyltransferase showed that the enzyme was completely inactivated by Pb²⁺ ions and strongly inhibited by compounds such as N-bromosuccinimide, azaserine, and 6-diazo-5-oxo-L-norleucine. researchgate.net Similarly, research on L-methionine γ-lyase from Fusobacterium nucleatum identified gallic acid and dihydromyricetin (B1665482) as selective inhibitors of its activity. mdpi.com

Inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive, which can be determined by analyzing their effects on Km and Vmax. wikipedia.orgresearchgate.net For instance, phosphinotripeptides have been shown to act as competitive inhibitors of leucylaminopeptidases when L-Leu-p-nitroanilide is used as the substrate. nih.gov

Given these potential interferences, the inclusion of proper control experiments is crucial for validating assay results. Key controls include:

Blank Reactions: A reaction mixture without the enzyme should be run to account for any non-enzymatic hydrolysis of this compound. This establishes the baseline rate of substrate breakdown under the assay conditions.

No-Substrate Control: A reaction mixture containing the enzyme but lacking the this compound substrate is necessary to correct for any background absorbance from the enzyme preparation or other buffer components.

Positive and Negative Controls: When screening for inhibitors or activators, it is important to include known inhibitors (positive control for inhibition) and inert substances (negative control) to ensure the assay is responding correctly.

Furthermore, contamination in enzyme preparations can also cause interference. Commercial preparations of some enzymes, like alanine dehydrogenase, have been found to be contaminated with other enzymatic activities that can react with similar amino acids, potentially skewing results. nih.gov Therefore, verifying the purity of the enzyme and accounting for any contaminating activities is a critical step in experimental design.

Enzyme Kinetics and Substrate Specificity Studies with L Methionine P Nitroanilide

Determination of Kinetic Constants (kcat, Km)

The kinetic constants, including the Michaelis constant (Km) and the catalytic constant (kcat), are crucial for characterizing the efficiency and affinity of an enzyme for its substrate. These parameters are determined by measuring the initial reaction velocity at various concentrations of L-methionine p-nitroanilide. smolecule.com

The relationship between the initial reaction rate (v) and the substrate concentration ([S]) for many enzymes follows the Michaelis-Menten model. diva-portal.org This model assumes the formation of an enzyme-substrate complex, which then breaks down to form the product and regenerate the free enzyme. The Michaelis-Menten equation is central to the kinetic analysis of enzymes utilizing this compound. diva-portal.org

Kinetic studies on various enzymes have yielded a range of Km and kcat values for the hydrolysis of this compound, reflecting the diverse specificities of these enzymes. For instance, the aminopeptidase (B13392206) from Pseudomonas aeruginosa (PaAP) exhibits different kinetic parameters depending on its form. The 56 kDa form (AP56) and the 28 kDa catalytic domain (AP28) have comparable catalytic efficiencies (kcat/Km) for this compound, suggesting the non-catalytic domain has minimal impact on the hydrolysis of this small substrate. plos.orgplos.org In contrast, a study on the methionyl aminopeptidase from Escherichia coli (EcMetAP-I) showed that mutation of a key residue, H63, to alanine (B10760859) significantly decreased the kcat for this compound, highlighting the role of this residue in catalysis. marquette.edumarquette.edu An aminopeptidase from tuna pyloric caeca also demonstrated hydrolytic activity towards this compound, and interestingly, this substrate yielded the highest catalytic efficiency (kcat/Km) among several tested aminoacyl-p-nitroanilides. nih.gov

Table 1: Kinetic Constants of Various Enzymes with this compound

Enzyme Source Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Aminopeptidase (AP56) Pseudomonas aeruginosa 2.5 ± 0.4 12.0 ± 0.6 4.8 x 10³ plos.org
Aminopeptidase (AP28) Pseudomonas aeruginosa 2.4 ± 0.3 11.2 ± 0.5 4.7 x 10³ plos.org
Methionyl Aminopeptidase (WT EcMetAP-I) Escherichia coli 0.44 ± 0.03 0.006 ± 0.003 13.7 marquette.edu
Methionyl Aminopeptidase (H63A Mutant) Escherichia coli 0.33 ± 0.02 0.0001 ± 0.00005 3.0 marquette.edu
Leucine (B10760876) Aminopeptidase Bacillus sp. JH108 - - - koreascience.kr
Aminopeptidase B Escherichia coli - - - tandfonline.com
Aminopeptidase Tuna Pyloric Caeca - - Highest among tested p-nitroanilides nih.gov

Note: A '-' indicates that while the enzyme was shown to hydrolyze the substrate, specific kinetic constants were not provided in the cited source.

To determine the kinetic constants from experimental data, graphical methods are often employed. The Lineweaver-Burk plot, a double reciprocal plot of 1/v versus 1/[S], is a common method for linearizing the Michaelis-Menten equation. plos.orgkoreascience.kr This allows for the determination of Km and Vmax (maximum velocity) from the x-intercept and y-intercept, respectively. dcu.ie The Hanes plot is another graphical method used for this purpose. tandfonline.com These plots have been utilized in studies involving this compound to calculate the kinetic parameters for enzymes like the leucine aminopeptidase from Bacillus sp. JH108 and the aminopeptidase from Pseudomonas aeruginosa. plos.orgkoreascience.kr In some cases, non-linear fitting of the data directly to the Michaelis-Menten equation is also used to obtain Km and kcat values. marquette.edumarquette.edu

Substrate Specificity Profiling of Proteases

This compound is a key tool in profiling the substrate specificity of proteases, particularly in determining their preference for amino acids at the P1 position (the residue N-terminal to the scissile bond).

The L-methionine residue of the substrate plays a crucial role in enzyme recognition and binding. For methionine aminopeptidases (MetAPs), the presence of methionine at the N-terminus is a primary determinant of substrate recognition. marquette.edu Studies on leucine aminopeptidases (LAPs) have shown that while they are named for their preference for leucine, they often exhibit broad specificity and can hydrolyze substrates with other hydrophobic N-terminal residues like methionine. tandfonline.com For example, a leucine aminopeptidase from Bacillus sp. JH108 was found to cleave methionyl p-nitroanilide at a rate that was 30-50% of the rate of cleavage of leucyl p-nitroanilide. koreascience.kr This indicates that the enzyme's S1 binding pocket can accommodate the methionine side chain. Similarly, an aminopeptidase from tuna pyloric caeca showed a high hydrolytic coefficient for L-methionine-p-nitroanilide, suggesting a strong preference for methionine in the S1 pocket. nih.gov However, the affinity is not universal; some proteases show little to no activity towards this substrate. koreascience.kr

In this compound, the P1' position is occupied by the p-nitroaniline group. The nature of the leaving group can influence catalytic efficiency. For many proteases, the primary specificity is determined by the interactions at the P1 position, but interactions at the P1' and subsequent positions (P2', P3', etc.) can also be significant. Research on E. coli methionyl aminopeptidase (EcMetAP-I) using substrates of varying lengths has shown that while this compound is a substrate, longer peptide substrates are often hydrolyzed more efficiently. marquette.edu This suggests that interactions beyond the P1' site contribute to substrate binding and catalysis. A mutation (H63A) in this enzyme had a much more dramatic effect on the kcat for the small this compound substrate compared to longer peptide substrates, indicating that larger substrates can compensate for the loss of a specific interaction through additional binding contacts. marquette.edumarquette.edu This highlights that while the p-nitroanilide group allows for convenient activity measurement, it may not represent the optimal P1' residue for all enzymes. marquette.edu

Table 2: Comparative Hydrolysis of Aminoacyl p-nitroanilides by Various Enzymes

Enzyme Source Substrate Preference Order (Highest to Lowest Activity) Reference
Aminopeptidase (AP56 & AP28) Pseudomonas aeruginosa Lys-pNA > Leu-pNA > Arg-pNA ≈ Met-pNA plos.orgplos.org
Leucine Aminopeptidase Bacillus sp. JH108 Leu-pNA > Ala-pNA/Met-pNA > Others (Glu, Lys, Arg) koreascience.kr
Aminopeptidase Tuna Pyloric Caeca Ala-pNA (fastest rate), Met-pNA (highest kcat/Km) nih.gov
Aminopeptidase B Escherichia coli Good substrate, along with Leu-pNA and γ-Glu-pNA tandfonline.com
Alkaline Serine Protease SE910 Bacillus amyloliquefaciens Negligible or no activity towards single aminoacyl-pNA koreascience.kr

Mechanistic Insights into Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound provides a window into the catalytic mechanisms of various peptidases. The process involves the cleavage of the peptide bond, the release of p-nitroaniline, and is often influenced by the presence of metal ions. Understanding these mechanistic details is fundamental to characterizing enzyme function and designing specific inhibitors.

The enzymatic hydrolysis of this compound is initiated by the binding of the substrate to the active site of an aminopeptidase. These enzymes specifically target and cleave the peptide bond at the N-terminus of proteins and peptides. smolecule.com In the case of this compound, the enzyme facilitates the cleavage of the amide bond linking the L-methionine residue to the p-nitroaniline moiety. smolecule.comontosight.ai

This cleavage event results in the liberation of two products: L-methionine and p-nitroaniline. The release of p-nitroaniline is of particular significance in experimental settings. As a chromogenic substance, p-nitroaniline imparts a yellow color to the solution, and its concentration can be accurately quantified by measuring the absorbance of light at a specific wavelength, typically around 405 nm. smolecule.comnih.gov This direct relationship between product formation and a measurable optical property forms the basis of a continuous spectrophotometric assay for monitoring enzyme activity. nih.gov The rate of p-nitroaniline release is directly proportional to the rate of the enzymatic reaction, allowing for the determination of initial velocities and other kinetic parameters. smolecule.com

The following table displays the kinetic parameters for the hydrolysis of this compound by different enzymes.

EnzymeK_m (mM)k_cat (min⁻¹)Source
Methionine aminopeptidase (Thermococcus onnurineus)0.68168 uniprot.org

This table presents the Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat) for the enzymatic hydrolysis of this compound.

While direct studies on the rate-limiting steps specifically for this compound hydrolysis are not extensively detailed in the provided context, research on the biosynthesis of L-methionine in Escherichia coli has identified cystathionine-β-lyase (MetC) and methionine synthase (MetE/MetH) as potential rate-limiting steps in the metabolic pathway. nih.gov This suggests that the enzymatic steps involved in methionine metabolism can be points of regulation. Further pre-steady-state kinetic analysis of aminopeptidases with this compound would be necessary to definitively identify the rate-limiting step in its hydrolysis, which could be either the formation of the enzyme-substrate complex, the chemical cleavage of the amide bond, or the release of the products.

Metal ions are frequently essential cofactors for aminopeptidases that hydrolyze this compound, playing both structural and catalytic roles. nih.govacs.org The activity of these metalloproteases can be significantly enhanced or inhibited by the presence of specific divalent metal ions. scielo.br

For instance, the methionine aminopeptidase (MAP) from Streptomyces gedanensis shows enhanced activity in the presence of Co²⁺ at a concentration of 2 mM, suggesting it is a Co²⁺-dependent metallopeptidase. scielo.brscielo.br Conversely, this enzyme is strongly inactivated by Ni⁺, Fe²⁺, Cu²⁺, and Zn²⁺. scielo.brscielo.br Similarly, the M42 aminopeptidase TmPep1050 from Thermotoga maritima is a cobalt-activated leucyl aminopeptidase. nih.gov

The role of metal ions extends to the catalytic mechanism itself. In many metallopeptidases, two metal ions are present in the active site. acs.orgtandfonline.com These ions can facilitate the hydrolysis of the peptide bond by activating a water molecule to act as a nucleophile and by stabilizing the tetrahedral transition state. nih.govacs.org The identity of the metal ion can influence the catalytic efficiency. For the 5-nitroanthranilic acid aminohydrolase (5NAA-A), the fastest reaction rates are observed with Mn²⁺, followed by Zn²⁺ and Co²⁺. nih.gov

The following table summarizes the effect of different metal ions on the activity of various aminopeptidases.

EnzymeActivating Metal IonsInhibitory Metal IonsSource
Methionine aminopeptidase (Streptomyces gedanensis)Co²⁺Ni⁺, Fe²⁺, Cu²⁺, Zn²⁺ scielo.brscielo.br
5-nitroanthranilic acid aminohydrolaseMn²⁺, Zn²⁺, Co²⁺- nih.gov
Human Methionine Aminopeptidase-1 (HsMetAP1)Co²⁺, Zn²⁺ (at high concentrations)Mn²⁺, Ni²⁺ researchgate.net
PyrolysinNa⁺, Ca²⁺, Mg²⁺- nih.gov

This interactive table outlines the activating and inhibitory effects of various metal ions on the activity of different aminopeptidases.

The binding of metal ions can also induce conformational changes that are necessary for enzyme activity. In some cases, one metal ion may bind to a high-affinity catalytic site, while a second metal ion binds to a lower-affinity regulatory site, modulating the enzyme's function. uniprot.org The lability of these metal ions can also be a factor, with some enzymes losing their metal cofactors during purification and requiring the addition of exogenous metals to restore activity. nih.gov

L Methionine P Nitroanilide in Enzyme Inhibitor Screening and Drug Discovery

Identification of Enzyme Inhibitors

The discovery of molecules that can selectively inhibit the activity of specific enzymes is a cornerstone of modern drug development. L-Methionine p-nitroanilide serves as a crucial reagent in this process, particularly for MetAPs.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors. The use of this compound is well-suited for HTS methodologies due to its properties as a chromogenic substrate. nih.gov When cleaved by a MetAP, it releases p-nitroaniline, a yellow-colored compound. smolecule.com The intensity of this color, which can be easily measured using a spectrophotometer, is directly proportional to the enzyme's activity. nih.govsmolecule.com

This colorimetric assay is direct, convenient, and allows for continuous monitoring of the enzymatic reaction. nih.gov This makes it possible to efficiently screen thousands of compounds for their ability to inhibit the enzyme. A reduction in the rate of color development indicates that a compound is inhibiting the MetAP's activity. This method has been successfully used to screen for inhibitors of both type I and type II MetAPs. nih.gov

Several HTS-compatible assays have been developed for MetAP inhibitor screening. nih.govresearchgate.net One such novel assay detects the methionine product of the enzymatic cleavage by coupling it to the production of S-adenosyl-L-methionine (SAM) and inorganic phosphate (B84403) (Pi) by SAM synthetase. The resulting Pi is then detected using a Malachite Green/molybdate reagent. nih.govresearchgate.net Microfluidic-based methods have also been developed to rapidly measure enzyme inhibition by creating a concentration gradient of an inhibitor in a microchannel. rsc.org

Determination of IC50 and Ki Values

Once potential inhibitors are identified through HTS, it is essential to quantify their potency. Two key parameters used for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). ncifcrf.gov

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.gov Using the this compound assay, the IC50 can be determined by measuring the enzyme activity at various concentrations of the inhibitor. rsc.org A lower IC50 value indicates a more potent inhibitor.

The Ki value , or inhibition constant, provides a more absolute measure of an inhibitor's potency and is independent of the substrate concentration. diva-portal.org For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. ncifcrf.govxenotech.com The Ki value represents the dissociation constant of the enzyme-inhibitor complex. Different types of inhibition (competitive, non-competitive, uncompetitive) will influence the calculation of Ki from IC50. ncifcrf.gov The determination of these values is crucial for comparing the effectiveness of different inhibitors and for guiding further drug development efforts. diva-portal.org

Structure-Activity Relationship (SAR) Studies of Inhibitors

Understanding how the chemical structure of an inhibitor relates to its biological activity is fundamental for designing more potent and selective drugs. This compound plays a role in facilitating these structure-activity relationship (SAR) studies for MetAP inhibitors.

Role of this compound Components in Inhibitor Binding

While this compound is primarily a substrate, insights from how it and related inhibitor molecules interact with the MetAP active site are valuable for SAR studies. The active site of MetAPs has specific subsites that accommodate the different parts of the substrate. For instance, in studies of dengue virus NS2B-NS3 protease inhibitors, it was found that the L-proline, L-methionine, and p-nitroaniline components of methionine-proline anilide inhibitors each play important roles in blocking substrate access to the active site. researchgate.net

By systematically modifying the structure of a lead inhibitor and using the this compound assay to measure the resulting changes in inhibitory activity (IC50 and Ki values), researchers can deduce the structural requirements for effective binding. This iterative process of synthesis and testing helps to build a comprehensive SAR profile, guiding the design of inhibitors with improved potency and selectivity. For example, SAR studies have been crucial in the development of various classes of MetAP inhibitors, including those based on 1,2,4-triazoles and barbiturates. nih.govnih.gov

Therapeutic Implications of MetAP Inhibition

The inhibition of MetAPs, particularly MetAP2, has significant therapeutic potential, most notably in the field of oncology. researchgate.net

Angiogenesis Inhibition in Cancer Treatment

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govlongdom.org Tumors require a dedicated blood supply to receive oxygen and nutrients. cancer.gov Consequently, inhibiting angiogenesis is a promising strategy for cancer therapy. nih.govmdpi.com

Antimicrobial and Antiparasitic Drug Development

The quest for novel antimicrobial and antiparasitic agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. mdpi.comwdh.ac.id A key strategy in this field is the targeting of enzymes essential for the survival and growth of these organisms. researchgate.net Methionine aminopeptidases (MAPs), a class of enzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins, have been identified as a promising target for the development of new antibacterial, antifungal, and antiparasitic drugs. researchgate.netresearchgate.netnih.gov The essential nature of this enzyme in several bacterial pathogens makes it a prime candidate for inhibitor screening campaigns. researchgate.net

This compound serves as a crucial tool in this discovery process. It functions as a chromogenic substrate in high-throughput screening (HTS) assays designed to identify inhibitors of MAPs. researchgate.netmarquette.edu The enzymatic cleavage of this compound by a MAP releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring absorbance at 405 nm. marquette.edunih.govscielo.brscielo.br This provides a direct, convenient, and rapid method for measuring enzyme activity and, consequently, for screening large libraries of chemical compounds for inhibitory potential. marquette.edunih.govnih.gov

Research has demonstrated the utility of this substrate in studying MAPs from various pathogens. For instance, assays using this compound have been employed to characterize MAPs from Escherichia coli and the malaria parasite, Plasmodium falciparum. nih.govnih.gov The P. falciparum M1 and M17 aminopeptidases, which are vital for the parasite's ability to digest host hemoglobin to obtain essential amino acids, are considered attractive targets for anti-malarial drug development. nih.govelifesciences.org The preference of these enzymes for cleaving neutral amino acids like methionine underscores the relevance of this compound in screening for their inhibitors. elifesciences.org Similarly, the enzyme has been found to be active against P. aeruginosa. biosynth.com The development of inhibitors against these enzymes, facilitated by screening assays using this compound, represents a promising strategy for creating new therapeutic agents to combat parasitic diseases. nih.govnih.gov

Table 1: this compound in Antimicrobial and Antiparasitic Research

Target Enzyme Pathogen/Organism Role of Enzyme Application of this compound Key Findings
Methionine Aminopeptidase (B13392206) (MAP) Bacterial Pathogens (e.g., E. coli) Essential for protein maturation and bacterial growth. researchgate.net Chromogenic substrate for HTS inhibitor screening. researchgate.netnih.gov Provides a convenient and effective method to screen for novel antibacterial agents targeting MAP. marquette.edunih.gov
M1 and M17 Aminopeptidases Plasmodium falciparum (Malaria) Terminal-stage digestion of host hemoglobin for amino acid supply. nih.gov Substrate for characterizing enzyme activity and screening for inhibitors. researchgate.netnih.gov MAPs are considered attractive targets for developing new anti-malarial drugs. nih.gov
Aminopeptidase P. aeruginosa Protease activity. Substrate for activity assays. L-Methionine 4-nitroanilide has been found to be active against P. aeruginosa. biosynth.com
Methionine Aminopeptidase Thermococcus onnurineus Protease activity. Substrate to determine kinetic parameters (kcat). The kcat for the enzyme from T. onnurineus is 168 min⁻¹ with L-Met-p-nitroanilide as the substrate. uniprot.org

Dengue Virus Inhibition

Dengue virus (DENV) poses a significant global health threat, and the development of effective antiviral therapeutics is a major priority. medsci.org The DENV NS2B-NS3 protease is an essential enzyme for viral replication, as it is responsible for cleaving the viral polyprotein into functional units. nih.govacs.org This makes it a well-studied and highly attractive target for the development of antiviral drugs. nih.govacs.orgresearchgate.net

Research into inhibitors of this critical viral enzyme has highlighted the importance of the L-methionine and p-nitroaniline moieties. A study focused on designing and synthesizing potential DENV NS2B-NS3 protease inhibitors developed a series of methionine-proline dipeptide derivatives. nih.gov Within this series, methionine-proline anilides were identified as the most potent competitive inhibitors against the serotype 2 DENV NS2B-NS3 protease. nih.gov

Specifically, molecular docking and structure-activity relationship (SAR) studies revealed that the L-proline, L-methionine, and p-nitroaniline components of the lead compounds were crucial for effectively blocking the active site of the protease. nih.govresearchgate.net This indicates that the structural features of this compound are highly relevant to the design of potent dengue virus protease inhibitors. The dipeptidic scaffold containing these elements represents a promising structural core for the discovery of new classes of active NS2B-NS3 competitive inhibitors. nih.gov

Table 2: Research Findings on Dengue Virus Protease Inhibition

Compound Series Target Enzyme Virus Key Finding Reported Potency (Ki value)
Methionine-proline anilides DENV 2 NS2B-NS3 Protease Dengue Virus Serotype 2 Identified as the most active competitive inhibitors in the series. nih.gov 4.9 µM and 10.5 µM for the two most active compounds. nih.gov
Dipeptide 2 (Met-Pro-pNO2Ph) DENV NS2B-NS3 Protease Dengue Virus SAR and molecular docking studies showed L-proline, L-methionine, and p-nitroaniline are important for blocking the active site. nih.govresearchgate.net Ki value of 4.9 μM. researchgate.net

Advanced Research Applications and Methodological Innovations

Investigating Protein-Protein Interactions using L-Methionine p-nitroanilide

While not a direct labeling agent, this compound serves as an important reporter molecule to investigate protein-protein interactions, particularly those involving proteolytic enzymes like methionine aminopeptidases (MetAPs). The enzymatic cleavage of the substrate, releasing the chromophore p-nitroaniline (pNA), acts as a signal that can be modulated by interactions affecting enzyme activity.

The application of this compound in protein studies does not involve the direct, stable labeling of a protein with the p-nitroaniline (pNA) moiety in the traditional sense of fluorescent tagging. Instead, its utility lies in its role as a chromogenic substrate. When an enzyme, such as an aminopeptidase (B13392206), cleaves the amide bond between L-methionine and pNA, the free pNA molecule is released. smolecule.com This released pNA is a yellow-colored compound that can be detected and quantified using spectrophotometry, typically at a wavelength of around 405 nm. smolecule.com

This process can be used to indirectly study protein-protein interactions. For instance, if the activity of a protease that cleaves this compound is modulated by its interaction with another protein (e.g., an activator or inhibitor), this change in activity can be monitored by measuring the rate of pNA release. Therefore, the pNA molecule serves as a reporter for the enzymatic activity that is, in turn, a proxy for the underlying protein-protein interaction.

This compound and similar derivatives can be utilized in affinity chromatography, a technique used for purifying specific molecules from a complex mixture. In this context, the L-methionine portion of the molecule can act as a ligand that specifically binds to the active site of target enzymes, such as L-methionine γ-lyase or methionine aminopeptidases. nih.gov

To create an affinity column, the this compound (or a derivative) is chemically immobilized onto a solid support matrix. When a crude protein extract is passed through this column, the target enzymes with a high affinity for the methionine ligand will bind to the matrix, while other proteins pass through. The bound enzyme can then be eluted by changing the buffer conditions, such as pH, ionic strength, or by adding a high concentration of a competitive inhibitor or the free substrate, resulting in a significant purification of the enzyme.

Table 1: Potential Affinity Chromatography Parameters

ParameterDescriptionExample
Matrix The solid support to which the ligand is attached.Agarose beads, Sepharose
Ligand The molecule that binds specifically to the target protein.This compound derivative
Binding Buffer The buffer used to load the sample and facilitate binding.Phosphate (B84403) buffer at optimal pH for enzyme binding.
Elution Method The method used to release the bound protein from the column.pH change, ionic strength gradient, competitive elution.

Development of Biosensors for Protease Activity Detection

The enzymatic release of p-nitroaniline from this compound provides a straightforward and robust signal, making it an excellent candidate for the development of biosensors for protease activity. smolecule.com These biosensors are designed to detect and quantify the activity of specific enzymes in various biological samples.

A key application is in fluorescence-based "turn-on" sensors. In one approach, a peptide substrate labeled with p-nitroanilide is used in conjunction with fluorescent conjugated polyelectrolytes (CPEs). nih.gov Initially, the CPE fluorescence is quenched. Upon enzymatic cleavage of the peptide, the pNA-containing fragment is released, disrupting the quenching and leading to a significant increase in fluorescence. nih.gov This method provides substantial signal amplification, allowing for the detection of enzyme activity in the nanomolar range. nih.gov

Electrochemical biosensors represent another innovative application. In this design, a peptide substrate is immobilized on a gold electrode surface and tagged with a redox reporter. The presence of a target protease cleaves the peptide, releasing the redox tag and causing a measurable decrease in the electrochemical signal. ed.ac.uk This platform allows for the sensitive and quantitative detection of proteases in clinically relevant ranges. ed.ac.uk

Table 2: Comparison of Biosensor Technologies

Biosensor TypePrincipleSignal ChangeAdvantage
Colorimetric Enzymatic release of yellow p-nitroaniline.Increased absorbance at ~405 nm.Simple, cost-effective, suitable for high-throughput screening.
Fluorescence Disruption of quenching upon substrate cleavage.Increased fluorescence intensity ("Turn-on").High sensitivity, signal amplification. nih.gov
Electrochemical Release of a redox reporter from an electrode surface.Decreased peak current.High sensitivity, real-time monitoring, clinical relevance. ed.ac.uk

Integration with Computational Approaches

Computational methods are increasingly being used alongside experimental techniques to provide a detailed understanding of enzyme-substrate interactions at the atomic level. Molecular docking and quantum mechanics calculations offer powerful tools to investigate the binding and reaction mechanisms of this compound with its target enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in rational drug design and for understanding the basis of enzyme specificity. nih.gov

In the context of this compound, docking simulations can be used to model its interaction with the active site of enzymes like Methionine Aminopeptidase 2 (MetAP2). usask.ca Researchers can build a three-dimensional model of the enzyme-substrate complex, identifying the key amino acid residues involved in binding and catalysis. These simulations help to understand how the substrate fits into the active site and how its cleavage is facilitated. Furthermore, docking is extensively used to screen virtual libraries of small molecules to identify potential inhibitors that could bind to the same active site, which is a crucial step in developing new therapeutic agents. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for elucidating the mechanisms of chemical reactions, including enzyme-catalyzed reactions. nih.govamanote.com

While specific DFT studies on the cleavage of this compound are not widely published, the methodology has been successfully applied to study the oxidation mechanisms of methionine model peptides. nih.govresearchgate.net Such theoretical calculations can determine the energetics of the reaction pathway, identify transition states, and reveal the electronic rearrangements that occur during bond cleavage. By applying DFT, researchers can gain a fundamental understanding of how the enzyme's active site activates the amide bond in this compound, leading to its hydrolysis and the release of p-nitroaniline. These insights are valuable for designing more efficient enzyme substrates or more potent inhibitors. nih.gov

Studies on Cellular and Tissue Protease Activity

This compound serves as a valuable chromogenic substrate in advanced research applications for the investigation of cellular and tissue protease activity. Its utility lies in its specificity for certain aminopeptidases, which cleave the amide bond between the methionine residue and the p-nitroaniline moiety. This enzymatic cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of protease activity. This method has been instrumental in characterizing proteases from various biological sources and understanding their roles in complex cellular processes.

Analysis in Biological Samples (e.g., Midgut Homogenates, Tissue Extracts)

The application of this compound extends to the analysis of protease activity in a variety of biological samples, including tissue extracts and midgut homogenates of insects. In these studies, the substrate allows for the sensitive detection and characterization of specific aminopeptidases.

A notable example is the biochemical characterization of methionine aminopeptidase (MetAP) from Mycobacterium smegmatis mc2155. In this study, this compound was employed as the substrate to determine the enzyme's kinetic properties. The purified enzyme exhibited optimal activity at a temperature of 50°C and a pH of 8.5. The influence of various metal ions on the enzyme's activity was also assessed using this substrate, revealing that Mg²⁺ and Co²⁺ enhanced activity, while Fe²⁺ and Cu²⁺ were inhibitory nih.gov.

The following table summarizes the key findings from the characterization of M. smegmatis MetAP using this compound:

ParameterOptimal Value/Observation
Substrate This compound
Optimal Temperature 50°C
Optimal pH 8.5
Enhancing Ions Mg²⁺, Co²⁺
Inhibitory Ions Fe²⁺, Cu²⁺

This table illustrates the utility of this compound in determining the biochemical properties of a specific protease in a bacterial lysate.

Furthermore, studies on insect midgut homogenates have utilized similar p-nitroanilide-based substrates to investigate the digestive physiology of various species. While not always specific to methionine, these assays follow the same principle of releasing p-nitroaniline to quantify enzymatic activity. This approach is crucial for understanding the digestive processes of agricultural pests and for the development of targeted pest control strategies.

Future Directions and Emerging Research Avenues

Expanding the Utility of L-Methionine p-nitroanilide in Uncharacterized Enzyme Systems

This compound (L-Met-pNA) serves as a valuable tool for the initial characterization of enzymes with unknown or poorly defined functions, particularly aminopeptidases. Its core utility lies in its nature as a chromogenic substrate; when cleaved by a suitable enzyme, it releases p-nitroaniline, a yellow-colored product that can be easily quantified using a spectrophotometer. nih.gov This provides a straightforward and rapid method to detect and quantify specific enzymatic activity.

This approach is particularly powerful when exploring complex biological systems or organisms whose enzymatic pathways are not fully mapped. For instance, researchers have used L-Met-pNA and other p-nitroanilide derivatives to detect and characterize aminopeptidase (B13392206) activity in the midgut of insect larvae, providing insights into their digestive physiology. researchgate.net Similarly, studies on bacteria such as Streptococcus sanguis have employed these substrates to identify and localize arylaminopeptidase activities, contributing to a better understanding of bacterial metabolism. chemsrc.comsigmaaldrich.com

The application of L-Met-pNA can thus serve as a primary screening method to answer fundamental questions about a biological system: Does it contain enzymes capable of cleaving N-terminal methionine residues? Under what conditions (e.g., pH, temperature) is this activity optimal? This foundational knowledge is a critical first step toward the more detailed functional and structural characterization of novel enzymes.

Organism/SystemEnzyme Type InvestigatedResearch Application
Escherichia coliMethionine Aminopeptidase (MetAP), Type I nih.govDevelopment of a new colorimetric assay and kinetic analysis. nih.gov
Pyrococcus furiosusMethionine Aminopeptidase (MetAP), Type II nih.govAssay development and determination of kinetic constants for the thermostable enzyme. nih.gov
Lutzomyia longipalpis (larvae)Aminopeptidase researchgate.netCharacterization of digestive enzyme activity and pH profiling in the insect midgut. researchgate.net
Streptococcus sanguisArylaminopeptidase chemsrc.comsigmaaldrich.comSubcellular localization of protease and arylaminopeptidase activities. chemsrc.comsigmaaldrich.com
Human CellsMethionine Aminopeptidase (hMetAP2) sigmaaldrich.comsigmaaldrich.comAnalysis of steady-state kinetics and substrate specificities. sigmaaldrich.com

Development of Novel this compound-based Probes for in vivo Imaging

A significant frontier in biochemical research is the ability to visualize enzymatic activity directly within living cells and organisms (in vivo). This has led to the development of activity-based probes (ABPs), which are molecules designed to report on the functional status of specific enzymes in their native environment. mdpi.com While L-Met-pNA is primarily a colorimetric substrate for in vitro assays, its fundamental structure holds potential for the design of next-generation probes for in vivo imaging.

The core concept involves modifying the this compound scaffold to create a fluorogenic probe. mdpi.com In such a probe, the p-nitroaniline group, or a more suitable fluorophore, would be "masked" or quenched. Upon cleavage by a target enzyme, such as a methionine aminopeptidase, the fluorophore would be released and activated, generating a fluorescent signal that can be detected by microscopy. mdpi.com Researchers are developing such probes to be insensitive to esterases, which are abundant in cells and can cause non-specific activation, thereby improving the accuracy of in vivo imaging. researchgate.net

The development of such probes faces several challenges, including ensuring cell permeability, maintaining specificity for the target enzyme, and achieving a strong signal-to-noise ratio. For imaging in deeper tissues where light penetration is limited, probes can be designed for non-invasive techniques like positron-emission tomography (PET). mdpi.com This would involve labeling the L-Met-pNA derivative with a positron-emitting isotope. The successful development of L-Met-pNA-based imaging probes would provide powerful tools for studying enzyme function in real-time during complex biological processes and disease progression.

High-Throughput Technologies for Enzyme and Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds or enzyme variants. acs.org The simple, robust, and cost-effective nature of the assay using this compound makes it highly suitable for HTS applications. nih.govnih.gov The generation of a colored product allows for measurements to be taken directly in multi-well plates (e.g., 96- or 384-well formats) using a plate reader, eliminating the need for more complex analytical steps. acs.orgnih.gov

This technology has been successfully applied in several key areas:

Inhibitor Screening: L-Met-pNA is used as the substrate in assays designed to find inhibitors for specific enzymes. For example, it has been used in the search for inhibitors of the dengue virus NS2B-NS3 protease, where dipeptide derivatives including a p-nitroanilide group were found to be effective competitive inhibitors. nih.govresearchgate.net Methionine aminopeptidases (MetAPs) are another major target, as they are essential for bacterial growth and are implicated in cancer, making them a target for antibacterial and antiangiogenic drugs. nih.govresearchgate.net

Enzyme Engineering and Discovery: HTS assays with L-Met-pNA can be used to screen libraries of mutated enzymes to identify variants with improved activity or altered specificity. nih.gov In one study, a plate-based HTS assay was developed to evaluate mutants of human methionine adenosyltransferase II-α (hMAT2A), using L-Met-pNA as a potential substrate surrogate to identify bioorthogonal enzyme-substrate pairs. nih.gov

The power of HTS lies in its ability to generate vast amounts of data quickly, accelerating the initial stages of discovery. acs.org

HTS ApplicationTarget Enzyme/SystemPurpose of ScreeningReference
Drug DiscoveryDengue Virus NS2B-NS3 ProteaseTo identify novel competitive inhibitors of the viral protease. nih.govresearchgate.net
Drug DiscoveryMethionine Aminopeptidases (MetAPs)To screen compound libraries for inhibitors as potential antibacterial or antiangiogenic agents. nih.govnih.gov
Bioorthogonal EngineeringHuman Methionine Adenosyltransferase II-α (hMAT2A)To screen enzyme mutants for altered substrate selectivity. nih.gov
Assay DevelopmentE. coli Methionine Aminopeptidase (EcMetAP-I)To establish a convenient HTS-compatible assay for screening MetAP inhibitors. nih.gov

Exploration of this compound in Systems Biology and Proteomics

Systems biology aims to understand the complex interactions within biological systems as a whole, while proteomics focuses on the large-scale study of proteins. This compound can contribute valuable data to both fields by enabling the functional characterization of key enzymes involved in protein processing.

The primary targets of L-Met-pNA, methionine aminopeptidases (MetAPs), play a critical role in N-terminal methionine excision (NME), a fundamental step in the post-translational modification and maturation of a large fraction of all newly synthesized proteins. mdpi.com The activity level of MetAPs can therefore serve as an indicator of cellular physiological status and protein homeostasis. mdpi.com

By using L-Met-pNA to quantify MetAP activity across different cell types, growth conditions, or disease states, researchers can gather functional data that complements large-scale proteomic and transcriptomic datasets. For example, understanding how MetAP activity changes in response to environmental stress or in cancer cells can provide crucial insights into cellular regulatory networks. nih.govmdpi.com This functional information is vital for building and validating the computational models that are central to systems biology. Thus, L-Met-pNA serves as a tool that bridges the gap between the activity of a single enzyme and its broader role within the intricate machinery of the cell.

Q & A

Basic Research Questions

Q. What is the standard protocol for using L-methionine p-nitroanilide as a substrate in enzyme activity assays?

  • Methodological Answer : The substrate is typically prepared in 100 mM NaOH-glycine buffer (pH 8.5) at a concentration of 2.5 mM. The reaction mixture includes 1.0 mL of substrate, 1.0 mL of buffer, and 0.5 mL of enzyme extract. After incubation at 50°C for 15 min, the reaction is stopped with glacial acetic acid, and absorbance is measured at 405 nm to quantify liberated p-nitroaniline. Enzyme activity is calculated using a standard curve for 4-nitroaniline, with one International Unit (IU) defined as hydrolysis of 1 µM substrate per minute .

Q. Why is this compound preferred for studying aminopeptidase activity?

  • Methodological Answer : The cleavage of the p-nitroanilide group releases p-nitroaniline, which exhibits strong absorbance at 405 nm (ε = 9,500–10,000 M⁻¹cm⁻¹). This allows real-time, quantitative monitoring of enzyme kinetics without secondary labeling steps. Its stability under alkaline conditions (pH 8.5–9.0) also minimizes non-enzymatic hydrolysis, making it ideal for high-throughput assays .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays for novel enzymes?

  • Methodological Answer : Use factorial experimental designs (e.g., Plackett-Burman) to test variables like pH, temperature, substrate concentration, and ionic strength. For example, a 24-run Plackett-Burman design can identify critical factors influencing enzyme activity by comparing high/low levels of parameters (e.g., buffer composition, incubation time). Response surface methodology (RSM) further refines optimal conditions .

Q. How to address contradictions in substrate specificity data when using this compound?

  • Methodological Answer : Contradictions may arise from co-purified enzymes (e.g., arylamidases) hydrolyzing the substrate. To confirm specificity:

  • Perform inhibitor studies: Use 1 mM puromycin (inhibits aminopeptidases) or p-hydroxymercuribenzoate (blocks SH-dependent enzymes) .
  • Validate with alternative substrates (e.g., benzyl-cysteine p-nitroanilide) and compare kinetic profiles.
  • Employ gel filtration or isoelectric focusing to isolate enzyme isoforms .

Q. What strategies mitigate interference from nonspecific hydrolysis in kinetic assays?

  • Methodological Answer :

  • Include enzyme-free blanks to subtract background absorbance.
  • Pre-incubate the substrate with protease inhibitors (e.g., EDTA for metalloenzymes).
  • Use high-purity substrates (pNA-free ≤ 0.5%) to minimize pre-existing contaminants .
  • Monitor reaction progress curves: Non-linear initial rates suggest interference .

Q. How to accurately determine kinetic parameters (Km, Vmax) for enzymes using this compound?

  • Methodological Answer :

  • Conduct assays at varying substrate concentrations (0.05–2.0 mM) under saturating enzyme conditions.
  • Use the Michaelis-Menten equation with non-linear regression (e.g., GraphPad Prism) to avoid linearization errors.
  • Validate with Lineweaver-Burk plots for consistency. For low solubility, include detergents (e.g., 0.1% Triton X-100) without affecting enzyme activity .

Data Analysis & Experimental Design

Q. How to statistically analyze enzyme activity data derived from this compound assays?

  • Methodological Answer : Use repeated-measures ANOVA for time-course studies (e.g., comparing activity across pH/temperature gradients). For group comparisons (e.g., mutant vs. wild-type enzymes), apply two-way ANOVA with post-hoc Bonferroni correction. Report means ± SD and effect sizes (e.g., Cohen’s d) for reproducibility .

Q. What are common pitfalls in interpreting spectrophotometric data from p-nitroaniline assays?

  • Methodological Answer :

  • Turbidity or particulate matter: Centrifuge samples before measurement.
  • Overlapping absorbance from cofactors (e.g., NADH at 340 nm): Use cuvettes with 1 cm path length and validate with wavelength scans (350–600 nm).
  • Substrate depletion: Ensure <10% hydrolysis to maintain initial velocity conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.